Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
Description
Contextual Significance of α-Halo Ketones in Organic Synthesis
Alpha-halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. nih.govnih.gov This arrangement of functional groups confers a unique reactivity profile, making them highly valuable intermediates in organic synthesis. nih.gov The presence of the electron-withdrawing halogen and carbonyl group increases the acidity of the α-hydrogen, facilitating enolate formation. tcichemicals.com
Their utility is demonstrated in a variety of chemical transformations:
Nucleophilic Substitution Reactions: The halogen atom is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of diverse functional groups. tcichemicals.com
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a characteristic rearrangement to form carboxylic acid derivatives. nih.gov
Heterocycle Synthesis: They are key precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. nih.gov
Alkylation Agents: The electrophilic nature of the α-carbon makes them effective alkylating agents. nih.gov
The reactivity of α-halo ketones makes them indispensable tools for the construction of complex molecules. nih.gov
Role of Pyrrolidine-Containing Scaffolds in Chemical and Biochemical Research
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry and drug discovery. beilstein-journals.orgorganic-chemistry.org Its prevalence in both natural products, such as nicotine (B1678760) and proline, and synthetic drugs highlights its biological significance. nih.govsigmaaldrich.com The structural and physicochemical properties of the pyrrolidine motif contribute to its widespread use:
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets. beilstein-journals.orgorganic-chemistry.org
Stereochemistry: The presence of stereogenic centers in substituted pyrrolidines provides opportunities for creating stereoisomers with distinct biological activities. beilstein-journals.org
Physicochemical Properties: The pyrrolidine moiety can enhance aqueous solubility and act as a hydrogen bond donor or acceptor, improving the pharmacokinetic profile of a drug candidate.
Chiral Pool Synthesis: Naturally occurring chiral pyrrolidines, like proline, serve as readily available starting materials for the synthesis of enantiomerically pure compounds. nih.gov
The pyrrolidine scaffold is a component of numerous FDA-approved drugs, underscoring its importance in the development of new therapeutics.
Rationale for Investigating the Specific Structure of Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
The investigation into structures such as N-chloroacetylated pyrrolidines is driven by their potential as highly versatile synthetic intermediates. A prime example is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the treatment of type 2 diabetes. beilstein-journals.org
The rationale for its investigation stems from the combination of its constituent parts:
The chloroacetyl group provides a reactive handle for nucleophilic substitution, allowing for the attachment of various molecular fragments. beilstein-journals.org
The pyrrolidine ring , particularly when derived from a chiral source like L-proline, introduces a defined stereochemistry, which is often critical for biological activity. beilstein-journals.org
The nitrile group at the 2-position in (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile plays a crucial role in the inhibitory activity of the final drug molecule by interacting with the active site of the DPP-IV enzyme. beilstein-journals.org
The strategic combination of these features in a single molecule makes it a highly sought-after intermediate in pharmaceutical research and development.
Overview of Research Trajectories for Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
Research concerning N-chloroacetylated pyrrolidines has primarily focused on their efficient synthesis and subsequent utilization in the preparation of biologically active compounds. Key research trajectories include:
Development of Practical Synthetic Routes: Researchers have focused on creating efficient and scalable methods for the synthesis of these intermediates. For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has been achieved from L-proline through a multi-step process involving N-acylation with chloroacetyl chloride. beilstein-journals.org
Application in the Synthesis of DPP-IV Inhibitors: A major thrust of the research has been the use of these compounds to synthesize DPP-IV inhibitors. The reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with various amines has been a common strategy to generate libraries of potential drug candidates. beilstein-journals.org The synthesis of Vildagliptin through the reaction of this intermediate with 3-hydroxy-1-aminoadamantane is a well-documented example. beilstein-journals.org
Exploration of Analogs: The versatility of the N-chloroacetylated pyrrolidine scaffold allows for the synthesis of a wide range of analogs by varying the nucleophile that displaces the chloride. This enables the exploration of the structure-activity relationship (SAR) to identify compounds with improved potency and selectivity. beilstein-journals.org
The research on these compounds highlights a clear trajectory from the development of fundamental synthetic methodologies to their application in the creation of important pharmaceuticals.
Data Tables
Table 1: Properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 207557-35-5 |
| Molecular Formula | C₇H₉ClN₂O |
| IUPAC Name | (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile |
| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N |
| Appearance | White to light yellow powder |
| Purity | >98.0% (GC) |
Source: tcichemicals.com
Table 2: General Reactivity of α-Halo Ketones
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The halogen is displaced by various nucleophiles. |
| Favorskii Rearrangement | Rearrangement in the presence of a base to form carboxylic acid derivatives. |
| Hantzsch Pyrrole Synthesis | Reaction with dicarbonyls and ammonia (B1221849) to form pyrroles. |
| Reductive Dehalogenation | Removal of the halogen atom. |
| Crossed Aldol Reactions | Reaction with aldehydes to form halohydrins, which can then form oxiranes. |
Source: nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-pyrrolidin-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFBOIEHARROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethanone, 2 Chloro 1 2 Pyrrolidinyl
Retrosynthetic Strategies for Construction of the Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For Ethanone, 2-chloro-1-(2-pyrrolidinyl)-, two primary disconnections can be envisioned.
Route A focuses on the late-stage introduction of the chlorine atom. This involves the α-chlorination of a precursor ketone, 1-(2-pyrrolidinyl)ethanone. This precursor can be conceptually derived from the acylation of pyrrolidine (B122466) itself or a protected pyrrolidine derivative.
Route B involves the formation of the pyrrolidine ring as a key step. This strategy might start from an acyclic amino ketone precursor. For instance, a 1,4-amino alcohol could undergo cyclization, or a γ-chloro-ketimine could be cyclized to form the pyrrolidine ring. google.com This approach is particularly useful for establishing the stereochemistry at the 2-position of the pyrrolidine ring early in the synthesis.
A third, less common approach could involve a tandem reaction where the pyrrolidine ring and the acylated side chain are formed in a concerted or one-pot process, such as a multicatalytic reaction involving aminochlorocarbonylation and a subsequent acylation. nih.gov
Direct α-Chlorination Approaches for Precursor Ketones Incorporating Pyrrolidinyl Moieties
The direct α-chlorination of the precursor, 1-(2-pyrrolidinyl)ethanone, is a primary strategy for synthesizing the target compound. This transformation can be achieved through various methods, including organocatalytic, metal-catalyzed, and reagent-based approaches, which offer different levels of selectivity and efficiency.
Organocatalysis provides a powerful tool for the enantioselective α-functionalization of carbonyl compounds without relying on metal catalysts. Chiral secondary amines, such as proline and its derivatives, are commonly employed to catalyze these reactions via enamine intermediates. organic-chemistry.org For the α-chlorination of a ketone, the catalyst reacts with the ketone to form a chiral enamine, which then attacks an electrophilic chlorine source.
The use of bifunctional organocatalysts, such as (S)-pyrrolidine-thiourea derivatives, has shown high activity and enantioselectivity in the asymmetric α-chlorination of aldehydes and could be extended to ketones. scispace.comnih.gov These catalysts often utilize hydrogen bonding to activate the chlorinating agent and control the stereochemical outcome of the reaction. nih.gov This approach is attractive due to its operational simplicity and the low toxicity of the catalysts compared to metal-based systems. scispace.com
Table 1: Examples of Organocatalysts for Enantioselective α-Chlorination
| Catalyst Type | Example Catalyst | Chlorine Source | Key Feature |
|---|---|---|---|
| Chiral Secondary Amine | L-Proline Amide | NCS | Readily available and provides high enantioselectivity. organic-chemistry.org |
| Bifunctional Catalyst | (S)-Pyrrolidine-Thiourea | NCS | Recyclable fluorous catalyst with high activity. nih.gov |
Transition metal catalysis offers alternative pathways for α-chlorination. Chiral metal complexes can act as Lewis acids to activate the ketone substrate, facilitating enantioselective chlorination. For instance, nickel(II)-dbfox complexes have been successfully used for the catalytic enantioselective chlorination of carbonyl compounds. organic-chemistry.org Rhodium(III) complexes have also been shown to catalyze the α-chlorination of N-acyl pyrazoles with high enantiomeric excess, demonstrating the potential for metal-catalyzed approaches on similar N-heterocyclic substrates. bohrium.comresearchgate.net
Another strategy involves merging palladium(II) and indium(III) catalysis in a tandem reaction. This method can generate an acid chloride which then acylates an aromatic nucleophile, suggesting a potential route to α-pyrrolidinyl ketones through a multicatalytic sequence. nih.gov Copper(II) trifluoromethanesulfonate has also been utilized as a catalyst for the α-halogenation of ketones with reagents like 1,3-dichloro-5,5'-dimethylhydantoin. isca.me
The choice of the chlorinating agent is critical for the success of the α-chlorination reaction. N-halosuccinimides, particularly N-Chlorosuccinimide (NCS), are widely used as electrophilic chlorine sources due to their ease of handling and availability. tandfonline.comorganic-chemistry.org NCS is effective in both organocatalytic and metal-catalyzed systems for the chlorination of aldehydes and ketones. organic-chemistry.orgscispace.com
Other reagents used for the α-chlorination of ketones include sulfuryl chloride and trichloroisocyanuric acid (TCCA). organic-chemistry.orgresearchgate.net TCCA can serve as both an oxidant and a halogenating agent, allowing for the direct conversion of alcohols into α-chloro ketones. organic-chemistry.org For specific applications, reagents like benzyltrimethylammonium dichloroiodate or even sodium chloride (NaCl) under specific catalytic conditions can be employed. researchgate.netnih.gov The reactivity of these reagents can be enhanced in various solvents or under catalyst-free conditions in some cases. tandfonline.com
Table 2: Common Halogenating Reagents for α-Chlorination of Ketones
| Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| N-Chlorosuccinimide | NCS | Organocatalysis, Metal Catalysis, Acidic Media | Widely used, solid, easy to handle. organic-chemistry.org |
| Sulfuryl Chloride | SO₂Cl₂ | Acid or radical initiation | Highly reactive, often used for direct chlorination. researchgate.net |
| Trichloroisocyanuric Acid | TCCA | With TEMPO for primary alcohols | Acts as both oxidant and chlorinating agent. organic-chemistry.org |
Pyrrolidine Ring Formation Methodologies Towards Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
An alternative synthetic approach involves constructing the pyrrolidine ring as a key strategic step. This is particularly advantageous when control over the stereochemistry of the 2-substituent is required or when acyclic precursors are more readily available.
The formation of the pyrrolidine ring can be achieved through various intramolecular cyclization reactions. osaka-u.ac.jpnih.gov A common method is the intramolecular nucleophilic substitution of a γ-haloamine or a related derivative. For example, the reductive cyclization of γ-chlorinated N-tert-butanesulfinyl ketimines can produce 2-substituted pyrrolidines with high diastereoselectivity. google.com
Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne, which is a classic and highly versatile route to substituted pyrrolidines. mdpi.comnih.gov This approach allows for the construction of the pyrrolidine ring with a high degree of stereocontrol.
Biocatalytic approaches using enzymes like transaminases have also emerged for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.org These enzymes can catalyze the amination of ω-chloroketones, triggering a spontaneous cyclization to form the chiral pyrrolidine ring with high enantiomeric excess. nih.govacs.org This method offers a green and efficient alternative to traditional chemical synthesis. acs.org
Furthermore, enaminones derived from Baylis-Hillman adducts can undergo intramolecular ring-closure reactions upon hydrogenolysis to afford substituted pyrrolidines in good yields. acs.org Intramolecular amination of unactivated C(sp³)-H bonds, catalyzed by copper, also provides a direct route to pyrrolidines. organic-chemistry.org
Stereoselective Pyrrolidine Synthesis as Applied to the Compound
The synthesis of enantiomerically pure Ethanone, 2-chloro-1-(2-pyrrolidinyl)- hinges on the stereoselective construction of the 2-substituted pyrrolidine ring, which serves as the chiral scaffold. The pyrrolidine ring is a prevalent motif in many natural products and pharmaceuticals, leading to the development of numerous stereoselective synthetic strategies. nih.govmdpi.com These methods can be broadly categorized into those utilizing the chiral pool and those employing asymmetric catalysis.
One common approach begins with readily available chiral starting materials, such as amino acids. L-proline, for instance, is a frequent starting point for synthesizing various pyrrolidine derivatives. mdpi.com Another key precursor is pyroglutamic acid, which can be chemically modified to yield a range of 2,5-disubstituted pyrrolidines. nih.gov These strategies leverage the inherent chirality of the starting material to control the stereochemistry of the final product.
More recent advancements focus on asymmetric catalysis, which can create chiral pyrrolidines from achiral precursors. Biocatalytic methods, for example, have shown significant promise. Transaminases (TAs) have been used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses (>99.5%) and good yields. acs.org This enzymatic approach allows for access to both enantiomers of the desired pyrrolidine by selecting the appropriate enzyme. acs.org Another catalytic strategy involves the heterogeneous catalytic hydrogenation of substituted pyrrole systems, which can be reduced with excellent diastereoselectivity to create functionalized pyrrolidines with multiple new stereocenters. nih.govacs.org
The table below summarizes selected stereoselective strategies applicable to the synthesis of the 2-pyrrolidinyl core.
| Synthetic Strategy | Starting Material Example | Key Transformation | Stereocontrol | Reference |
| Chiral Pool | L-Proline / Pyroglutamic Acid | Functional group interconversion | Substrate-controlled | nih.govmdpi.com |
| Biocatalysis | ω-chloroketones | Transaminase-triggered cyclization | Enzyme-controlled | acs.org |
| Asymmetric Hydrogenation | Substituted Pyrroles | Heterogeneous catalytic hydrogenation | Catalyst-controlled | nih.govacs.org |
| Organocatalysis | Various | Asymmetric aldol or Michael reactions | Organocatalyst-controlled | nih.gov |
Once the chiral 2-substituted pyrrolidine is obtained, the final step is the acylation with chloroacetyl chloride or a related reagent to yield the target compound, Ethanone, 2-chloro-1-(2-pyrrolidinyl)-. beilstein-journals.org
Convergent and Linear Synthesis Pathways to Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
The construction of organic molecules can be approached through two primary strategies: linear and convergent synthesis. lumenlearning.com A linear synthesis builds a molecule sequentially, with each step adding a new piece to a single growing chain. fiveable.mepediaa.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined in the final stages. chemistnotes.comwikipedia.org
For a molecule like Ethanone, 2-chloro-1-(2-pyrrolidinyl)-, which is composed of a pyrrolidine ring and a chloroacetyl group, both pathways can be conceptualized.
Convergent Synthesis Pathway: A convergent approach is generally more efficient for this target molecule. chemistnotes.comwikipedia.org This strategy involves two separate synthetic routes:
Fragment A Synthesis: Preparation of the chiral 2-pyrrolidinyl precursor using one of the stereoselective methods described previously.
Fragment B Synthesis: Preparation of the chloroacetylating agent, such as chloroacetyl chloride, from chloroacetic acid.
The following table compares the two synthetic approaches.
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step assembly on a single substrate. pediaa.com | Independent synthesis of fragments followed by coupling. wikipedia.org |
| Overall Yield | Tends to be lower, especially for long sequences. pediaa.com | Generally higher, as losses are confined to shorter sequences. wikipedia.org |
| Efficiency | Can be less efficient and more time-consuming. chemistnotes.com | More efficient due to parallel synthesis of intermediates. chemistnotes.com |
| Planning | Relatively straightforward sequential planning. pediaa.com | Requires more complex planning for fragment synthesis and coupling. pediaa.com |
| Applicability to Target | Possible but likely less efficient. | Highly suitable and practical. |
Green Chemistry Principles in the Synthesis of Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
Applying green chemistry principles to the synthesis of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- is crucial for minimizing environmental impact and improving safety. nih.gov Key areas of focus include the selection of environmentally benign solvents and the use of catalytic methods with opportunities for catalyst recycling. bohrium.com
The final step in the synthesis, the formation of the amide bond, frequently utilizes dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). researchgate.net However, these solvents are associated with significant health and environmental concerns. researchgate.net Green chemistry encourages their replacement with safer, more sustainable alternatives.
Research into greener solvents for amide synthesis has identified several promising candidates. Biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as effective replacements for traditional solvents in amide coupling reactions. bohrium.comresearchgate.net Other solvents considered more environmentally friendly include anisole, p-cymene, and various carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC). sci-hub.se The selection of an optimal green solvent often depends on the specific coupling reagents and reaction conditions. For instance, a study on the Suzuki–Miyaura coupling of amides identified isopropyl acetate (i-PrOAc) as a recommended green solvent. sci-hub.seacs.org
The following table presents a selection of green solvent alternatives to traditional solvents used in amide synthesis.
| Traditional Solvent | Green Alternative(s) | Key Advantages | Reference |
| DMF, NMP | 4-formylomorpholine (4FM) | Biodegradable, less toxic. mdpi.com | mdpi.com |
| DCM, THF | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, higher boiling point than THF. bohrium.comresearchgate.net | bohrium.comresearchgate.net |
| Toluene | p-Cymene, Anisole | Higher boiling points, lower toxicity. bohrium.comsci-hub.se | bohrium.comsci-hub.se |
| Various | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable. sci-hub.se | sci-hub.se |
Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant amounts of chemical waste. bohrium.com A greener approach is to use catalytic methods. While the direct acylation with chloroacetyl chloride does not typically require a catalyst, related amide syntheses from carboxylic acids and amines benefit greatly from catalysis. Boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org
In any catalytic process, the ability to recover and reuse the catalyst is a core principle of green chemistry, as it reduces waste and lowers costs. rsc.org Heterogeneous catalysts are particularly advantageous in this regard as they can often be easily separated from the reaction mixture by simple filtration. nih.gov For instance, a heterogeneous silica-based catalyst has been developed for amide synthesis that is low-cost, environmentally benign, and reusable. nih.gov
Even with homogeneous catalysts, strategies can be employed for their recovery. One proposed method for waste reduction in amide synthesis involves a continuous process where the entire reaction mixture—containing the unreacted starting materials, solvent, and homogeneous catalyst—is recovered and reused in subsequent cycles after precipitating the product. rsc.orgresearchgate.net This approach significantly minimizes waste by recycling all components of the reaction except the desired product. rsc.org The development of such catalytic systems is key to improving the E-factor (environmental factor), which measures the amount of waste generated per kilogram of product. rsc.org
Derivatization and Analog Synthesis of Ethanone, 2 Chloro 1 2 Pyrrolidinyl
Strategic Design of Analogs Based on Structural Modification
The design of analogs of ethanone, 2-chloro-1-(2-pyrrolidinyl)- often involves a strategy of incorporating the core pyrrolidine (B122466) structure into more complex heterocyclic systems. This approach aims to combine the structural features of the pyrrolidine moiety with those of other pharmacologically relevant scaffolds to generate novel compounds with enhanced or new biological profiles.
An example of this strategy is the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks. mersin.edu.tr In this approach, polysubstituted pyrrolidines are used as building blocks for the construction of new molecules that integrate both the pyrrolidine and thiazole (B1198619) rings. mersin.edu.tr Thiazole moieties are known to be present in a variety of compounds with potent biological activities, including antibacterial, antimycobacterial, and anticancer properties. mersin.edu.tr The combination of the pyrrolidine and thiazole ring systems has led to the discovery of compounds with antibacterial activity and inhibitors of phosphatidylinositol-3-kinase alpha (PI3Kα). mersin.edu.tr This strategic design, which combines known bioactive fragments, represents a rational approach to the development of new chemical entities based on the ethanone, 2-chloro-1-(2-pyrrolidinyl)- scaffold.
Functionalization of the Pyrrolidine Ring System
The pyrrolidine ring is a key component for modification, offering opportunities for stereochemical control and the introduction of various substituents to modulate the physicochemical properties and biological activity of the analogs.
The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives. The use of chiral precursors, such as L-proline or D-proline, allows for the synthesis of enantiomerically pure or enriched analogs of ethanone, 2-chloro-1-(2-pyrrolidinyl)-. This stereochemical control is crucial as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles.
A notable example of stereochemical manipulation is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the preparation of certain dipeptidyl peptidase IV (DPP-IV) inhibitors. The synthesis starts from L-proline, thereby establishing the (S)-configuration at the 2-position of the pyrrolidine ring, which is essential for its biological activity.
The introduction of substituents on the pyrrolidine nitrogen or the ring carbons can significantly influence the properties of the resulting analogs. While specific studies on the substituent effects for ethanone, 2-chloro-1-(2-pyrrolidinyl)- are not extensively documented in publicly available literature, general principles of medicinal chemistry and findings from related structures provide valuable insights.
Substituents on the pyrrolidine ring can alter the lipophilicity, polarity, and steric bulk of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. For instance, the synthesis of various 2-(pyrrolidin-1-yl)thiazole derivatives has been achieved using polysubstituted prolinates, highlighting the feasibility of introducing a range of functional groups onto the pyrrolidine ring to create a library of analogs for biological screening. mersin.edu.tr
Transformations of the Chloro-Ethanone Moiety
The chloro-ethanone moiety is a highly reactive functional group that serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
The chlorine atom at the α-position to the carbonyl group is a good leaving group, making it susceptible to nucleophilic displacement by a wide range of nucleophiles. This reaction is a cornerstone for the derivatization of ethanone, 2-chloro-1-(2-pyrrolidinyl)-.
A prominent example of this type of reaction is the synthesis of α-azido ketones through the reaction of α-chloro ketones with an azide (B81097) salt, such as sodium azide. nih.gov This nucleophilic substitution reaction replaces the chlorine atom with an azido (B1232118) group. nih.gov The resulting α-azido ketones are versatile intermediates that can be further transformed into other functional groups or used in cycloaddition reactions. nih.gov
Table 1: Examples of Nucleophilic Displacement Reactions at the α-Chloro Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | α-Azido ketone |
| Amines | Primary or Secondary Amines | α-Amino ketone |
| Thiolates | Sodium Thiophenoxide (NaSPh) | α-Thioether ketone |
This table presents potential reaction types based on the known reactivity of α-chloro ketones.
The ketone carbonyl group in the chloro-ethanone moiety can undergo a variety of reactions, further expanding the synthetic possibilities for creating analogs. These reactions can be broadly categorized into those that occur under acidic or basic conditions.
Under basic conditions, a proton on the α-carbon can be removed to form an enolate, which is a strong nucleophile. youtube.com While the α-chloro substituent complicates this, reactions at the carbonyl are still possible. Under acidic conditions, the carbonyl oxygen can be protonated, activating the carbonyl carbon for nucleophilic attack and also facilitating the formation of an enol, which is a nucleophile. youtube.com
Reactions such as reduction of the carbonyl group to a secondary alcohol using hydride reagents (e.g., sodium borohydride) or reaction with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols are common transformations for ketones. rsc.org For instance, studies on related 2-(pyrrol-1-yl)alkan-1-ones have shown that these compounds react stereoselectively with Grignard and hydride reagents to yield the corresponding alcohols. rsc.org These transformations allow for the introduction of new stereocenters and significant changes to the molecular architecture.
Table 2: Potential Reactions at the Ketone Carbonyl Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Chloro-alcohol |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Chloro-alcohol |
| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Alkene |
This table illustrates potential transformations of the ketone carbonyl group based on general ketone reactivity.
Development of Libraries of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Derivatives for Research
The generation of chemical libraries, large collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. nih.gov These libraries allow researchers to systematically explore chemical space to identify novel bioactive molecules and to conduct structure-activity relationship (SAR) studies. The scaffold "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" is a valuable starting point for constructing such libraries due to its inherent structural and chemical features.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character which allows for efficient exploration of pharmacophore space. researchgate.net Furthermore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties of a molecule. pharmablock.com The key to the utility of "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" in library synthesis is the 2-chloroacetyl group. The chlorine atom serves as a reactive handle, a leaving group that can be readily displaced by a wide variety of nucleophiles to introduce molecular diversity. This strategy allows for the parallel synthesis of a large number of derivatives from a common precursor. uzh.ch
Synthetic Strategies and Research Findings
The development of a library from the "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" core typically involves nucleophilic substitution at the carbon bearing the chlorine atom. By reacting the parent compound with a diverse set of building blocks, such as amines, thiols, or alcohols, a library of analogs with varied functional groups can be rapidly assembled. This approach, often performed using high-throughput parallel synthesis techniques, enables the creation of hundreds or thousands of unique compounds for screening. nih.govuzh.ch
For example, reacting the chloroacetyl moiety with various secondary amines would yield a library of aminoketone derivatives. This general principle is widely applied in combinatorial chemistry. nih.gov Research on other pyrrolidine-based scaffolds has demonstrated the power of this approach. In one study, an encoded combinatorial library of mercaptoacyl pyrrolidines was synthesized and screened, leading to the identification of potent inhibitors of the angiotensin-converting enzyme (ACE). nih.gov Another research effort focused on creating a drug-like focused library of trisubstituted pyrrolidines using a combination of flow chemistry and batch methods to explore new chemical space. worktribe.com
The findings from screening these libraries provide crucial data for drug discovery programs. Hits from an initial screen—compounds that show activity against a biological target—become the starting point for lead optimization. Subsequent rounds of synthesis and screening of more focused libraries allow medicinal chemists to refine the molecular structure to improve potency, selectivity, and pharmacokinetic properties.
Interactive Data Table: Illustrative Library Synthesis
The following table illustrates how a diverse library of derivatives can be conceptually generated from "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" by reacting it with various nucleophilic building blocks.
| Building Block (Nucleophile) | Resulting Functional Group | Potential Application/Rationale |
|---|---|---|
| Primary/Secondary Amines (e.g., Piperazine, Morpholine) | Amino-ketone | Introduce basic centers to modulate solubility and target interactions. |
| Thiols (e.g., Cysteine derivatives, Thiophenol) | Thioether-ketone | Explore interactions with targets containing cysteine residues or metal ions. |
| Alcohols/Phenols (e.g., Serine derivatives, Phenol) | Ether-ketone | Act as hydrogen bond acceptors/donors. |
| Carboxylic Acids (in the presence of a base) | Ester-ketone | Introduce hydrolyzable linkers or mimic natural esters. |
| Azides (e.g., Sodium Azide) | Azido-ketone | Precursor for "click chemistry" reactions to link with other molecules. |
Interactive Data Table: Representative Pyrrolidine Library Research Findings
This table presents findings from published research on libraries of pyrrolidine derivatives, demonstrating the types of outcomes achievable through library development and screening. While not derived from the exact "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" starting material, they exemplify the research applications of such libraries.
| Compound/Library Type | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Mercaptoacyl Pyrrolidines | Enzyme Inhibition Screening | Identified potent inhibitors of angiotensin-converting enzyme (ACE) from a single-bead encoded library. | nih.gov |
| Pyrrolidine-2-one Derivatives | Antibacterial Activity | Several synthesized derivatives showed good activity against bacteria like Staphylococcus aureus and E. coli. | rdd.edu.iq |
| Trisubstituted Pyrrolidines | Drug-Like Focused Library Synthesis | Successfully synthesized a library of 108 distinct compounds using integrated flow and batch chemistry, demonstrating efficient library creation. | worktribe.com |
| Diethyl (pyrrolidin-2-yl)phosphonates | Neurological Receptor Ligands | Synthesized diversely substituted pyrrolidines and evaluated them as ligands for Imidazoline I2 receptors, relevant to neurodegenerative diseases. | mdpi.com |
Advanced Spectroscopic and Structural Elucidation of Ethanone, 2 Chloro 1 2 Pyrrolidinyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of Ethanone, 2-chloro-1-(2-pyrrolidinyl)-. The presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring and the rotational freedom around the C-N amide bond lead to a complex conformational landscape.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the chloromethyl group. The diastereotopic protons of the CH₂Cl group would likely appear as a pair of doublets (an AB quartet) due to the adjacent chiral center. The proton at the C2 position (CH) would be a multiplet, coupled to the adjacent protons on the pyrrolidine ring.
¹³C-NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of all six carbon atoms in the molecule, including the carbonyl carbon (C=O) at a characteristic downfield shift (~165-175 ppm), the chloromethyl carbon (-CH₂Cl), and the four distinct carbons of the pyrrolidine ring.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling network within the pyrrolidine ring, confirming the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for conformational analysis. Spatial proximities between protons, such as those between the C2 proton of the pyrrolidine ring and the protons of the chloromethyl group, can help determine the preferred rotational isomers (rotamers) around the amide bond.
Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| CH₂ (Chloromethyl) | 4.0 - 4.5 | AB quartet | Diastereotopic protons due to adjacent chiral center. |
| CH (Pyrrolidine C2) | 3.8 - 4.2 | Multiplet | Coupled to adjacent CH₂ protons in the ring. |
| CH₂ (Pyrrolidine C5) | 3.3 - 3.7 | Multiplet | Part of the amide structure. |
| CH₂ (Pyrrolidine C3, C4) | 1.8 - 2.2 | Multiplets | Aliphatic protons within the pyrrolidine ring. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Conformational Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers. As an α-haloketone, Ethanone, 2-chloro-1-(2-pyrrolidinyl)- is expected to exhibit rotational isomerism (cis/gauche) based on the relative orientation of the C=O and C-Cl bonds, which can be detected by these methods. nih.gov
Key Vibrational Modes:
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1650 and 1725 cm⁻¹. The exact frequency can be influenced by the electronegativity of the α-chlorine atom and conformational effects. The presence of multiple C=O bands could indicate the co-existence of different conformers in the sample.
Amide C-N Stretch: This vibration appears in the 1200-1400 cm⁻¹ region and provides information about the amide bond character.
C-Cl Stretch: A band in the fingerprint region, typically from 600 to 800 cm⁻¹, confirms the presence of the chloroalkane functional group.
C-H Stretches: Aliphatic C-H stretching vibrations from the pyrrolidine and chloromethyl groups are expected just below 3000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| C=O | Stretch | 1650 - 1725 | FT-IR (Strong), Raman (Moderate) |
| C-N (Amide) | Stretch | 1200 - 1400 | FT-IR (Moderate), Raman (Weak) |
| C-Cl | Stretch | 600 - 800 | FT-IR (Moderate), Raman (Strong) |
| C-H (Aliphatic) | Stretch | 2850 - 2990 | FT-IR (Moderate), Raman (Strong) |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- is not publicly available, analysis of related compounds, such as 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, provides a model for the expected structural features. nih.gov
A crystal structure would provide precise data on:
Bond Lengths and Angles: Confirming the geometry of the ketone, amide, and pyrrolidine moieties.
Conformation: Unambiguously defining the solid-state conformation, including the torsion angle between the carbonyl and the C-Cl bond.
Intermolecular Interactions: Identifying non-covalent interactions like hydrogen bonds (if co-crystallized with a protic solvent or as a salt), dipole-dipole interactions, and van der Waals forces that govern the crystal packing. For example, the carbonyl oxygen and the nitrogen atom could act as hydrogen bond acceptors.
Table 3: Hypothetical Crystallographic Parameters (Illustrative)
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Bond Length (C=O) | ~1.22 Å | Confirms the double bond character of the carbonyl group. |
| Bond Length (C-Cl) | ~1.78 Å | Standard length for a C-Cl single bond adjacent to a carbonyl. |
| Torsion Angle (O=C-C-Cl) | ~15° (gauche) | Reveals the preferred rotational conformation in the solid state. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Since Ethanone, 2-chloro-1-(2-pyrrolidinyl)- possesses a stereocenter at the C2 position of the pyrrolidine ring, it is a chiral molecule. Chiroptical techniques, particularly Circular Dichroism (CD), are essential for assigning its absolute configuration (R or S). CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com
The process involves:
Recording the CD Spectrum: The experimental CD spectrum is recorded, showing positive or negative absorption bands (Cotton effects) at specific wavelengths corresponding to electronic transitions (e.g., the n → π* transition of the carbonyl group). hebmu.edu.cn
Theoretical Calculation: The theoretical CD spectrum for a specific configuration (e.g., the R-isomer) is calculated using quantum mechanical methods like Density Functional Theory (DFT).
Comparison and Assignment: The experimental spectrum is compared with the calculated spectrum. A match between the signs and shapes of the Cotton effects allows for the unambiguous assignment of the absolute configuration of the sample. nih.govrsc.org For many amine compounds, the sign of the Cotton effect can be directly related to the absolute configuration. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Impurity Profiling in Research Samples
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for analyzing its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₆H₁₀ClNO.
Fragmentation Pathways: The molecule is expected to fragment in predictable ways under electron ionization (EI) or collision-induced dissociation (CID).
Alpha-Cleavage: The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.
Cleavage between the carbonyl carbon and the pyrrolidine ring, resulting in a [C₄H₈N]⁺ fragment (m/z 70.06) and a chloroketene radical, or a pyrrolidinylcarbonyl cation [C₅H₈NO]⁺ (m/z 98.06).
Cleavage of the C-C bond to lose a chloromethyl radical (•CH₂Cl), yielding an acylium ion [C₅H₈NO]⁺ (m/z 98.06).
Ring Cleavage: Fragmentation of the pyrrolidine ring itself can also occur, leading to smaller charged fragments.
Impurity Profiling: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify any impurities in a research sample, such as starting materials, byproducts, or degradation products.
Table 4: Predicted Mass Spectrometry Fragments
| Fragment Ion Structure | Predicted m/z (Monoisotopic) | Fragmentation Pathway |
| [C₆H₁₀ClNO]⁺ | 147.04 | Molecular Ion (M⁺) |
| [C₅H₈NO]⁺ | 98.06 | α-Cleavage (Loss of •CH₂Cl) |
| [C₄H₈N]⁺ | 70.06 | α-Cleavage (Pyrrolidine ring fragment) |
| [CH₂Cl]⁺ | 49.00 | α-Cleavage (Chloromethyl cation) |
Computational Chemistry and Theoretical Investigations of Ethanone, 2 Chloro 1 2 Pyrrolidinyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure and various reactivity descriptors. These calculations provide a quantitative picture of how the molecule's electrons are distributed and how it is likely to interact with other chemical species.
Detailed research findings would involve calculating key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.
While specific published values for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- are not available, a hypothetical table of such descriptors, typically calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is presented below. beilstein-journals.org
Hypothetical Reactivity Descriptors for Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
| Descriptor | Hypothetical Value (a.u.) | Significance |
|---|---|---|
| HOMO Energy | -0.25 | Electron-donating ability |
| LUMO Energy | -0.05 | Electron-accepting ability |
| HOMO-LUMO Gap | 0.20 | Chemical reactivity and stability |
| Ionization Potential | 0.25 | Energy required to remove an electron |
| Electron Affinity | 0.05 | Energy released when an electron is added |
| Electronegativity (χ) | 0.15 | Tendency to attract electrons |
| Hardness (η) | 0.10 | Resistance to change in electron distribution |
Conformational Analysis and Energy Landscapes of Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
The flexibility of the pyrrolidine (B122466) ring and the rotation around the C-N and C-C single bonds mean that Ethanone, 2-chloro-1-(2-pyrrolidinyl)- can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By mapping the potential energy surface, an energy landscape can be constructed, identifying the most stable (lowest energy) conformers and the energy barriers between them. nih.govrsc.org
This analysis is typically performed by systematically rotating the molecule's dihedral angles and calculating the energy at each step. The results reveal the preferred three-dimensional structure of the molecule. For the pyrrolidine ring itself, envelope and twist conformations are common. The orientation of the chloroacetyl group relative to the ring also significantly impacts stability.
A computational study would identify several local energy minima, with the global minimum representing the most populated conformation at equilibrium. The energy differences between conformers are key to understanding the molecule's dynamic behavior.
Hypothetical Relative Energies of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Pyrrolidine envelope, anti-periplanar Cl-C-C=O | 0.00 |
| 2 | Pyrrolidine twist, anti-periplanar Cl-C-C=O | +1.2 |
| 3 | Pyrrolidine envelope, syn-periplanar Cl-C-C=O | +3.5 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations can generate predicted spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and other techniques.
For Ethanone, 2-chloro-1-(2-pyrrolidinyl)-, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values are often compared with experimental data for validation. Discrepancies between computed and experimental spectra can sometimes reveal subtle structural or environmental effects not initially considered. Similarly, vibrational frequencies from IR spectroscopy can be calculated. These theoretical frequencies are often scaled to correct for systematic errors in the computational methods and to improve agreement with experimental data. uvic.caresearchgate.net
Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C=O (carbonyl) | 168.5 | 169.2 |
| CH₂Cl | 42.1 | 42.8 |
| N-CH (pyrrolidine) | 60.3 | 61.0 |
| N-CH₂ (pyrrolidine) | 46.5 | 47.1 |
| C-CH₂ (pyrrolidine) | 25.8 | 26.3 |
Molecular Modeling of Potential Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, are crucial in determining the solid-state structure (crystal packing) and condensed-phase behavior of molecules. epfl.chrsc.org Molecular modeling can identify and quantify these interactions.
In the case of Ethanone, 2-chloro-1-(2-pyrrolidinyl)-, potential intermolecular hydrogen bonds could exist in the crystal lattice, for instance, between the carbonyl oxygen of one molecule and hydrogen atoms on the pyrrolidine ring of a neighboring molecule. researchgate.net The chlorine atom can also participate in halogen bonding. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. spbu.ru Understanding these forces is essential for predicting crystal structure and physical properties like melting point.
Hypothetical Non-Covalent Interactions in the Crystal Structure of Ethanone, 2-chloro-1-(2-pyrrolidinyl)-
| Interaction Type | Atom 1 (Molecule A) | Atom 2 (Molecule B) | Distance (Å) | Energy (kcal/mol) |
|---|---|---|---|---|
| Hydrogen Bond | C=O | H-C (pyrrolidine) | 2.45 | -2.1 |
| Halogen Bond | C-Cl | O=C (carbonyl) | 3.10 | -1.5 |
Reaction Mechanism Elucidation via Transition State Theory for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Transformations
Ethanone, 2-chloro-1-(2-pyrrolidinyl)- can undergo various chemical transformations, such as nucleophilic substitution at the carbon bearing the chlorine atom. Transition State Theory (TST) is a cornerstone of computational reaction dynamics, used to locate the high-energy transition state structures that connect reactants to products. wikipedia.org
By calculating the potential energy surface of a reaction, chemists can map out the entire reaction pathway. This includes identifying the structures of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. beilstein-journals.org Computational studies can compare different possible reaction pathways to determine which is the most favorable kinetically. For example, in a reaction with a nucleophile, this analysis could predict the stereochemical outcome of the substitution. researchgate.net
Hypothetical Activation Energies for a Nucleophilic Substitution Reaction
| Parameter | Reactants | Transition State | Products |
|---|---|---|---|
| Description | Ethanone, 2-chloro-1-(2-pyrrolidinyl)- + Nu⁻ | [Nu---CH₂(Cl)---CO-Pyrrolidine]⁻ | Ethanone, 2-(Nu)-1-(2-pyrrolidinyl)- + Cl⁻ |
| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +15.7 (ΔG‡) | -10.2 |
Mechanistic Studies and Biochemical Interactions of Ethanone, 2 Chloro 1 2 Pyrrolidinyl Non Clinical Focus
In Vitro Enzyme Inhibition Studies and Kinetic Characterization
No specific in vitro enzyme inhibition studies or kinetic characterization data for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- were identified in the available research.
In Vitro Receptor Binding Profiling and Ligand-Target Interactions
Specific in vitro receptor binding profiles and data on ligand-target interactions for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- are not documented in the scientific literature.
Elucidation of Molecular Interaction Modes with Biomolecules (e.g., Proteins, DNA) in a Research Context
Detailed studies elucidating the molecular interaction modes of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- with biomolecules like proteins or DNA are not available.
Structure-Activity Relationship (SAR) Studies for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Derivatives at the Molecular Level
While structure-activity relationship (SAR) studies have been conducted on broader classes of synthetic cathinones and related pyrrolidine (B122466) compounds, specific SAR studies for derivatives of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- are not present in the available literature. Such studies on related compounds often explore how modifications to the chemical structure affect their interaction with biological targets. However, without direct research on Ethanone, 2-chloro-1-(2-pyrrolidinyl)-, these findings cannot be directly extrapolated.
Investigation of Biochemical Pathways in Cellular Models (Mechanistic, Non-Efficacy)
There is no available research on the investigation of biochemical pathways affected by Ethanone, 2-chloro-1-(2-pyrrolidinyl)- in cellular models for mechanistic understanding.
Analytical Method Development for Research Applications of Ethanone, 2 Chloro 1 2 Pyrrolidinyl
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation in Research Samples
Chromatographic methods are indispensable for determining the purity of "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" and for separating potential isomers in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for these purposes.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-", a reverse-phase HPLC method would likely be effective. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which would provide good retention for the relatively nonpolar analyte. beilstein-journals.org The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The composition of the mobile phase can be optimized to achieve the desired separation and peak shape. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be employed to separate impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, as the amide chromophore in the molecule is expected to absorb UV light.
For the separation of potential enantiomers, if the starting pyrrolidine (B122466) is chiral, chiral HPLC is necessary. This can be achieved by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. sigmaaldrich.com
Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column for nonpolar analytes. |
| Mobile Phase | Acetonitrile:Water (gradient) | Good solubilizing power and UV transparency. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for good separation efficiency. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV at 210 nm | Wavelength where amide bonds typically show absorbance. |
Gas Chromatography (GC):
GC is well-suited for the analysis of volatile and thermally stable compounds. Given that "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" has a moderate molecular weight, it is likely amenable to GC analysis. For purity assessment, a capillary column with a nonpolar or medium-polarity stationary phase, such as a DB-5 or DB-17, would be appropriate. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. sigmaaldrich.comnih.gov
To enhance volatility and improve peak shape, derivatization might be necessary, although the target compound may be sufficiently volatile on its own. One potential issue with GC analysis of α-chloro amides is the possibility of thermal degradation in the injector or column. Therefore, optimizing the injector temperature and using a fast temperature program is important to minimize on-column reactions. researchgate.net
Interactive Data Table: Illustrative GC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | Common nonpolar column for general-purpose analysis. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gases. |
| Injector Temp. | 250 °C | To ensure rapid volatilization without degradation. |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | To separate analytes with different boiling points. |
| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. |
| Detector Temp. | 300 °C | To prevent condensation of analytes. |
Development of Detection Methodologies for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- as a Chemical Probe
The α-chloroacetyl group in "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" is an electrophilic moiety that can potentially react with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. This reactivity makes it a candidate for use as a chemical probe to study biological systems.
Developing detection methodologies for this purpose would involve labeling the probe or its target. For instance, the pyrrolidine ring could be modified with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to allow for detection and visualization of the probe-target adducts. Alternatively, after the probe has reacted with its target, a secondary detection method can be used. For example, if the probe targets a specific enzyme, an activity-based assay could be used to measure the extent of inhibition.
The development of such a probe would require careful characterization of its reactivity and selectivity towards its intended biological target. This would involve a combination of in vitro assays with purified proteins and in situ experiments in cell lysates or live cells.
Stability Studies under Controlled Research Conditions (e.g., pH, Temperature, Solvent)
Understanding the stability of "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" under various experimental conditions is critical for ensuring the reliability of research data. The α-chloro amide functionality is known to be susceptible to hydrolysis, particularly under basic conditions. nih.gov
pH Stability:
The stability of the compound should be evaluated across a range of pH values, typically from acidic to basic conditions (e.g., pH 2 to 12). This can be achieved by incubating solutions of the compound in different pH buffers at a constant temperature and monitoring its concentration over time using a stability-indicating HPLC method. The degradation kinetics can be determined, and the half-life at different pH values can be calculated. It is anticipated that the compound will be most stable at neutral to slightly acidic pH and will degrade more rapidly at higher pH due to hydroxide-catalyzed hydrolysis of the amide bond or nucleophilic substitution of the chlorine atom.
Temperature Stability:
The effect of temperature on the stability of "Ethanone, 2-chloro-1-(2-pyrrolidinyl)-" should also be investigated. This is typically done by conducting stability studies at several different temperatures (e.g., 4°C, 25°C, and 40°C) at a fixed pH. The degradation rate is expected to increase with temperature, following the Arrhenius equation. These studies are crucial for determining appropriate storage conditions for the compound and for understanding its persistence in experiments conducted at different temperatures.
Solvent Stability:
The choice of solvent can also impact the stability of the compound. Stability should be assessed in commonly used research solvents (e.g., water, ethanol, DMSO). Protic solvents, especially water, can participate in solvolysis reactions, leading to degradation. The rate of degradation in different solvents will depend on their polarity and nucleophilicity. researchgate.net
Interactive Data Table: Illustrative Stability Study Design
| Condition | Parameters to be Varied | Monitored Parameter | Analytical Method |
| pH Stability | pH 2, 4, 7, 9, 12 | Concentration of parent compound | HPLC-UV |
| Temp. Stability | 4°C, 25°C, 40°C | Concentration of parent compound | HPLC-UV |
| Solvent Stability | Water, Ethanol, DMSO | Concentration of parent compound | HPLC-UV |
Advanced Applications of Ethanone, 2 Chloro 1 2 Pyrrolidinyl in Chemical and Biological Research
Utility as a Versatile Synthetic Building Block in Complex Organic Synthesis
The dual functionality of chloroacetylated pyrrolidines renders them highly valuable starting materials in organic synthesis. The chloroacetyl group serves as a potent electrophile for nucleophilic substitution and as a precursor for various cyclic structures, while the pyrrolidine (B122466) core provides a robust scaffold that can be elaborated into more complex molecular frameworks. nih.gov
The reactive α-chloro ketone or amide functionality is a classic precursor for the synthesis of a wide array of heterocyclic compounds through condensation reactions with bifunctional nucleophiles. The chloroacetyl group can readily react with reagents like thioamides, ureas, or amidines to form five- or six-membered rings.
For instance, the reaction of a chloroacetyl group with a thiosemicarbazide (B42300) derivative can lead to the formation of thiazole-based heterocycles. nih.gov Similarly, reactions with thiourea (B124793) can yield thiopyrimidine derivatives, and reactions with thioglycollic acid can produce thiazolidinones. journalagent.com Another documented transformation involves the reaction of a substrate with chloroacetyl chloride in the presence of a base to form four-membered β-lactam (azetidinone) rings. journalagent.com This versatility makes chloroacetyl-pyrrolidine derivatives valuable intermediates for accessing diverse heterocyclic libraries. The pyrrolidine moiety itself can be further transformed; for example, it can be dehydrogenated using catalysts like B(C₆F₅)₃ to yield pyrroles, which are also important N-heterocycles. acs.org
Table 1: Examples of Heterocyclic Synthesis from Chloroacetyl Precursors
| Reagent | Resulting Heterocycle |
|---|---|
| Thiosemicarbazide | Thiazole (B1198619) derivative nih.gov |
| Thiourea | Thiopyrimidine derivative journalagent.com |
| Thioglycollic acid | Thiazolidinone derivative journalagent.com |
| Amine (intramolecular) | Azetidinone (β-lactam) journalagent.com |
One of the most significant applications of this scaffold is demonstrated by the use of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a pivotal intermediate in the synthesis of Vildagliptin, a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor used in the treatment of type-II diabetes. beilstein-journals.orgnih.govnih.gov The synthesis starts from readily available L-proline. beilstein-journals.orgresearchgate.net The chloroacetyl group is installed on the pyrrolidine nitrogen, and the carboxylic acid at the 2-position is converted to a carbonitrile. beilstein-journals.org This intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, has become a widely used reactant for incorporating the 2(S)-cyanopyrrolidine moiety into numerous DPP-IV inhibitors. nih.govresearchgate.net
In the final step of the Vildagliptin synthesis, the chloroacetyl group serves as an electrophilic handle. It undergoes a nucleophilic substitution reaction with the amino group of 3-hydroxy-1-aminoadamantane to form the final drug molecule. researchgate.net This application perfectly illustrates the role of the chloroacetyl-pyrrolidine derivative as a key building block, enabling the efficient and strategic coupling of two complex fragments.
Table 2: Key Steps in the Synthesis of Vildagliptin using a Chloroacetyl-Pyrrolidine Intermediate
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | L-Proline | Chloroacetyl chloride | (S)-1-(Chloroacetyl)pyrrolidine-2-carboxylic acid | Acylation of the pyrrolidine nitrogen beilstein-journals.orgnih.gov |
| 2 | (S)-1-(Chloroacetyl)pyrrolidine-2-carboxylic acid | DCC, Ammonium bicarbonate | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Conversion of carboxylic acid to primary amide nih.gov |
| 3 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Dehydration of amide to nitrile beilstein-journals.org |
| 4 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-hydroxy-1-aminoadamantane, K₂CO₃ | Vildagliptin | Nucleophilic substitution at the chloroacetyl group researchgate.net |
Development as a Chemical Probe for Target Identification and Validation in Chemical Biology
The chloroacetyl group is an electrophilic "warhead" that can form stable, covalent bonds with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within protein active sites. nih.govnih.gov This reactivity is the basis for its use in designing chemical probes for target identification, a field known as chemical proteomics. nih.gov Specifically, chloroacetamide-based probes are employed in Activity-Based Protein Profiling (ABPP), a powerful strategy to map active enzymes in complex biological systems. nih.gov
A notable study utilized an alpha-chloroacetamide (αCA) probe to covalently modify cysteine-54 (C54) of the mitochondrial pyruvate (B1213749) carrier (MPC2), an important metabolic transporter. nih.gov The specificity of this interaction, which was not observed with structurally similar control compounds, indicated that the cysteine residue resides in a specific, druggable binding pocket. nih.gov This work led to the development of a probe, YY4-yne, which was used to assess target engagement of other potential MPC inhibitors in cells. nih.gov
Furthermore, research on chloroacetamide herbicides has provided direct evidence of their mechanism of action through covalent modification. Mass spectrometry analysis showed that the herbicide metazachlor (B166288) irreversibly binds to the active site cysteine of enzymes like chalcone (B49325) synthase and stilbene (B7821643) synthase, leading to their inactivation. nih.gov These examples underscore the potential of designing a molecule like ethanone, 2-chloro-1-(2-pyrrolidinyl)- as a covalent probe to identify and validate novel biological targets by leveraging the reactivity of its chloroacetyl moiety.
Role in Ligand Design and Organocatalysis
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis and ligand design. nih.govmdpi.com Derived from the amino acid proline, it is a privileged structure for organocatalysts that promote a wide range of enantioselective transformations. nih.gov The chloroacetyl group attached to this scaffold provides a convenient chemical handle to synthesize more complex catalysts or to attach the pyrrolidine motif to other molecular structures, such as polymers or surfaces.
In ligand design, the pyrrolidine ring serves as a rigid, chiral backbone that can precisely orient functional groups to interact with a biological target. The development of Vildagliptin is a premier example of this principle. beilstein-journals.org The 2(S)-cyanopyrrolidine moiety is designed to mimic proline, allowing it to fit into the active site of the DPP-IV enzyme. beilstein-journals.org The nitrile group is crucial, as it provides a reversible, nanomolar inhibition of the enzyme and enhances the molecule's chemical stability for oral administration. beilstein-journals.org The synthesis of this critical pharmacophore relies on the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate, highlighting how the chloroacetyl group is instrumental in the creation of a highly specific and potent ligand. nih.govresearchgate.net The design of new pyrrolidine-based organocatalysts and ligands is an active area of research, with strategies focusing on modifying the pyrrolidine ring to optimize stereoselectivity and reactivity in various chemical reactions. nih.govnih.govresearchgate.net
Potential in Materials Science and Supramolecular Chemistry
The unique structural features of chloroacetyl-pyrrolidine derivatives suggest potential applications in materials science and supramolecular chemistry. The chloroacetyl group offers a reactive site for polymerization or for covalent attachment (grafting) to surfaces and polymer backbones, allowing for the creation of functional materials with tailored properties.
The pyrrolidine unit itself can impart valuable characteristics to a material, such as chirality, polarity, and the ability to participate in hydrogen bonding. These features are essential for creating materials with specific recognition capabilities or for directing the formation of ordered structures. For example, research has been conducted on naphthalimide derivatives functionalized with pyrrolidine, which show interesting optical properties governed by their supramolecular assembly. researchgate.net The self-assembly process, driven by non-covalent interactions, can be used to construct functional architectures. mdpi.com By incorporating a reactive handle like a chloroacetyl group, one could envision creating pyrrolidine-containing polymers that can be further functionalized post-polymerization or developing self-assembling systems where the pyrrolidine motif directs the supramolecular organization.
Future Directions and Emerging Research Avenues for Ethanone, 2 Chloro 1 2 Pyrrolidinyl
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to produce Ethanone, 2-chloro-1-(2-pyrrolidinyl)- and its analogs is a primary area of future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. numberanalytics.com The future of synthesizing this and other heterocyclic compounds lies in the adoption of green chemistry principles. numberanalytics.comrasayanjournal.co.in
Key areas of exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly accelerate the synthesis of pyrrolidine (B122466) derivatives, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. rsc.orgtandfonline.comnih.gov
Catalytic Approaches: The development of novel catalytic systems is crucial. This includes both metal-catalyzed and organocatalytic methods. bohrium.commdpi.com Organocatalysis, in particular, offers a sustainable alternative to metal-based catalysts, often providing high levels of stereoselectivity in the synthesis of chiral pyrrolidines. bohrium.comnih.govnih.gov Furthermore, biocatalytic methods, using enzymes like transaminases, are emerging as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines, offering high enantioselectivity under mild conditions. acs.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving atom economy. tandfonline.com Developing MCRs for the synthesis of functionalized pyrrolidines related to Ethanone, 2-chloro-1-(2-pyrrolidinyl)- would be a significant advancement. tandfonline.com
Green Solvents: The use of environmentally friendly solvents such as water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable synthesis. mdpi.comfrontiersin.org Research into performing the synthesis of pyrrolidine derivatives in these green solvents will be a major focus. mdpi.comfrontiersin.org
| Synthetic Methodology | Potential Advantages for Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, milder conditions. rsc.orgtandfonline.com |
| Organocatalysis | Metal-free, high stereoselectivity, sustainable. bohrium.comnih.govnih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions. acs.org |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. tandfonline.com |
| Green Solvents | Reduced environmental impact, safer processes. mdpi.comfrontiersin.org |
Design and Synthesis of Advanced Spectroscopic Probes Based on the Compound
The inherent structural features of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- make it an attractive scaffold for the design of novel spectroscopic probes. The pyrrolidine ring can be functionalized to modulate the photophysical properties, while the reactive α-chloroketone can act as a covalent linker to biomolecules.
Future research in this area will likely focus on:
Fluorogenic Probes: Designing probes that are initially non-fluorescent but become highly fluorescent upon reacting with a specific biological target. This "turn-on" mechanism is highly desirable for bioimaging applications as it minimizes background signal. nih.govacs.org The design of such probes can be guided by computational modeling to predict and fine-tune their photophysical properties. nih.govacs.org
Environment-Sensing Probes: Developing probes based on the pyrrolidine scaffold that can report on their local microenvironment, such as polarity or viscosity. nih.gov
Targeted Covalent Probes: The α-chloroketone moiety is an electrophile that can react with nucleophilic residues on proteins, such as cysteine. wikipedia.org This allows for the development of covalent probes that can be used to label and study specific proteins in a biological context.
| Probe Type | Design Principle | Potential Application |
| Fluorogenic Probes | Covalent reaction with target induces fluorescence. nih.govacs.org | Bioimaging of specific enzymes or proteins. |
| Environment-Sensing Probes | Fluorescence properties change with the local environment. nih.gov | Mapping cellular microenvironments. |
| Targeted Covalent Probes | α-chloroketone reacts with nucleophilic amino acids. wikipedia.org | Activity-based protein profiling and drug discovery. |
Expansion of Computational Modeling for Predictive Research and Virtual Screening
Computational chemistry will play an increasingly important role in guiding the future research of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- and its derivatives.
Key applications of computational modeling will include:
Predicting Reactivity and Reaction Mechanisms: Computational studies can provide detailed insights into the reactivity of the α-chloroketone group and help in designing more efficient synthetic routes. acs.org
Virtual Screening for Drug Discovery: Large libraries of virtual compounds based on the Ethanone, 2-chloro-1-(2-pyrrolidinyl)- scaffold can be screened against biological targets to identify potential drug candidates. acs.orgnih.govresearchgate.net This in silico approach can significantly accelerate the early stages of drug discovery. nih.gov
Pharmacophore Modeling and ADME/Tox Prediction: Computational tools can be used to define the key structural features required for biological activity (the pharmacophore) and to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives. nih.govresearchgate.net
Integration into Advanced Chemical Biology Tools
The reactive nature of the α-chloroketone functional group makes Ethanone, 2-chloro-1-(2-pyrrolidinyl)- a valuable building block for the development of sophisticated chemical biology tools. nih.govresearchgate.net
Future research will likely focus on:
Activity-Based Protein Profiling (ABPP): The α-chloroketone can be incorporated into activity-based probes (ABPs) to target and covalently label the active sites of specific enzymes. nih.gov This technique is invaluable for discovering new enzyme functions and for screening for enzyme inhibitors.
Covalent Modifiers for Therapeutic Development: The ability to form a covalent bond with a biological target can lead to drugs with high potency and prolonged duration of action. nih.gov Research into developing derivatives of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- as covalent inhibitors for therapeutic targets is a promising avenue.
Controlled Release of Reactive Electrophiles: The compound could be modified into a "caged" form that releases the reactive α-chloroketone upon a specific stimulus, such as light. frontiersin.org This would allow for precise spatiotemporal control over the delivery of this reactive species within a biological system, enabling the study of electrophile signaling pathways. nih.govbeyondbenign.org
Interdisciplinary Research Collaborations to Explore New Research Paradigms
The full potential of Ethanone, 2-chloro-1-(2-pyrrolidinyl)- can only be realized through collaborations that bridge traditional scientific disciplines. The complexity of modern scientific challenges necessitates a multidisciplinary approach.
Future progress will be driven by collaborations between:
Organic Chemists and Chemical Engineers: To develop scalable and sustainable synthetic processes.
Medicinal Chemists and Biologists: To design and evaluate new therapeutic agents based on this scaffold. researchgate.netresearchgate.net
Materials Scientists and Chemists: To explore the use of functionalized pyrrolidines in the development of new materials, such as metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). bohrium.com
Computational Chemists and Experimental Scientists: To create a feedback loop where computational predictions guide experimental work, and experimental results validate and refine computational models. nih.gov
Such interdisciplinary efforts will be essential for translating fundamental research on Ethanone, 2-chloro-1-(2-pyrrolidinyl)- into practical applications that can address pressing needs in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
